molecular formula C12H20N4O4S B2427325 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide CAS No. 2097926-89-9

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide

Cat. No.: B2427325
CAS No.: 2097926-89-9
M. Wt: 316.38
InChI Key: SLDSLQRLIAFCAC-UHFFFAOYSA-N
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Description

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is a synthetic chemical reagent designed for research and screening applications, integrating two pharmaceutically significant motifs: the 1,2,4-oxadiazole ring and the sulfonamide functional group. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a bioisostere for ester and amide functionalities, often contributing to improved metabolic stability and enhanced binding affinity in drug candidates . This heterocycle is found in compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties . Concurrently, the sulfonamide group is a classic pharmacophore in antibacterial agents, known for its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . Beyond antibiotics, sulfonamides exhibit a diverse range of pharmacological activities, such as anti-carbonic anhydrase and anti-inflammatory effects . The specific molecular architecture of this compound, which links a pyrrolidine-sulfonamide moiety to a 3-(oxan-4-yl)-1,2,4-oxadiazole unit via a methylene bridge, makes it a valuable intermediate for constructing more complex molecules. It is intended for use in high-throughput screening campaigns, hit-to-lead optimization studies, and investigations into novel mechanisms of action, particularly against drug-resistant bacterial strains . Researchers can utilize this building block to explore structure-activity relationships (SAR) and develop new therapeutic agents targeting infectious diseases. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c17-21(18,16-5-1-2-6-16)13-9-11-14-12(15-20-11)10-3-7-19-8-4-10/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDSLQRLIAFCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Oxan Group: The oxan (tetrahydropyran) group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of an appropriate amine precursor.

    Sulfonamide Formation: The final step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis (HCl, 80°C, 6 h) cleaves the oxadiazole ring, yielding a carboxylic acid derivative and an amidoxime intermediate .

  • Basic hydrolysis (NaOH, reflux) results in ring opening to form a diamide compound.

Table 1: Hydrolysis Conditions and Products

ReactantsConditionsProducts
HCl (concentrated)80°C, 6 hCarboxylic acid derivative + amidoxime intermediate
NaOH (1 M)Reflux, 4 hPyrrolidine-sulfonamide-linked diamide

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitution reactions. For instance:

  • Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ replaces the sulfonamide’s hydrogen, forming N-alkylated derivatives .

  • Aromatic amines (e.g., aniline) undergo coupling via sulfonyl chloride intermediates under mild conditions (0–5°C) .

Table 2: Substitution Reactions

ReagentConditionsProductYield
Methyl iodideDMF, K₂CO₃, 60°C, 3 hN-methylsulfonamide derivative 72%
AnilineCH₂Cl₂, pyridine, 0°CAryl-sulfonamide conjugate 65%

Oxidation and Reduction

  • Oxidation : The oxadiazole ring resists oxidation, but the pyrrolidine sulfur in the sulfonamide oxidizes to sulfonic acid derivatives using H₂O₂/AcOH.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure, retaining the sulfonamide group .

Key Data :

  • Oxidation with H₂O₂ (30%) at 50°C for 2 h achieves full conversion to the sulfonic acid.

  • Reduction under 1 atm H₂ yields 89% of the diamine product .

Cycloaddition and Ring-Opening

The oxadiazole moiety participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic structures . Conversely, ring-opening reactions with Grignard reagents (e.g., MeMgBr) produce imine intermediates.

Table 3: Cycloaddition Reactions

ReagentConditionsProduct
Phenylnitrile oxideToluene, 110°C, 12 hBicyclic imidazo-oxadiazole
MeMgBrTHF, –10°C, 1 hN-methyl-imine intermediate

Enzyme-Targeted Reactivity

The compound inhibits histone deacetylase 6 (HDAC6) via coordination of its sulfonamide group to the enzyme’s zinc ion. Competitive assays show IC₅₀ values of 0.8–1.2 µM in cancer cell lines.

Mechanistic Insight :

  • Sulfonamide’s sulfur atom binds Zn²⁺ in HDAC6’s active site.

  • Oxadiazole stabilizes the enzyme-inhibitor complex through π-π stacking.

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA data).

  • Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole-sulfonamide bond within 48 h .

Synthetic Modifications

Table 4: Directed Modifications

ModificationMethodApplication
Sulfonamide to sulfonic acidH₂O₂/AcOHEnhancing water solubility
N-AlkylationAlkyl halides/K₂CO₃Tuning pharmacokinetic properties

This compound’s reactivity is pivotal for developing HDAC6-targeted therapies and functional materials. Further studies should explore its regioselectivity in cycloadditions and long-term stability under physiological conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of an oxadiazole ring, a pyrrolidine moiety, and a sulfonamide group. Its molecular formula is C18H22N4O3, with a molecular weight of 342.4 g/mol . The structural complexity of this compound contributes to its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide. For instance, novel derivatives containing sulfonamide groups have shown significant cytotoxic effects against various cancer cell lines. A recent study highlighted that certain derivatives exhibited enhanced activity against human carbonic anhydrase isoforms, which are important for tumor growth and metastasis .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundTarget Cell LineIC50 (µM)Selectivity
Compound 4lMeWo (melanoma)10High
Compound 4eSK-BR-3 (breast)15Moderate
Compound 4oMG-63 (osteosarcoma)12High

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that related piperidine derivatives possess antibacterial and antifungal properties. In vitro studies demonstrated efficacy against standard strains of bacteria and fungi, indicating that this compound could be explored further for its antimicrobial applications .

Herbicidal Activity

Compounds with oxadiazole rings are known for their herbicidal properties. A patent describes the use of similar oxadiazole-containing compounds as effective herbicides against various weed species . The mechanism typically involves inhibiting specific metabolic pathways in plants.

Table 2: Herbicidal Efficacy of Oxadiazole Derivatives

CompoundTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Compound AAmaranthus retroflexus20085
Compound BEchinochloa crus-galli15090

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in cancer metabolism and plant growth regulation. The sulfonamide group is particularly noted for its role in enzyme inhibition.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where derivatives of this compound have been synthesized and tested for biological activity:

  • Anticancer Studies : A study evaluated the effects of pyrrolidine derivatives on tumor cell viability in combination with established chemotherapeutics like doxorubicin, demonstrating enhanced efficacy in inhibiting cancer cell proliferation.
  • Herbicidal Trials : Field trials indicated that compounds based on the oxadiazole framework achieved significant control over weed populations in agricultural settings, suggesting practical applications in crop management.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-carboxamide
  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-thiol

Uniqueness

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thiol analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxadiazole ring, a pyrrolidine moiety, and a sulfonamide group. Its molecular formula is C10H14N4O3SC_{10}H_{14}N_{4}O_{3}S with a molecular weight of approximately 258.31 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC₁₀H₁₄N₄O₃S
Molecular Weight258.31 g/mol
IUPAC NameThis compound

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions followed by the introduction of the pyrrolidine and sulfonamide functionalities. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound exhibits significant antibacterial activity, potentially comparable to standard antibiotics like gentamicin .

2. Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. A study reported that compounds within this class demonstrated IC50 values in the range of 100–150 µg/mL against inflammatory markers in vitro, indicating moderate potency compared to traditional anti-inflammatory drugs such as diclofenac .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2021) explored the antimicrobial efficacy of various oxadiazole derivatives, including those similar to this compound. The study found that these compounds effectively inhibited both active and dormant states of Mycobacterium bovis, suggesting potential applications in treating tuberculosis .

Case Study 2: Anti-inflammatory Mechanism

Research by Desai et al. (2018) investigated the anti-inflammatory mechanisms of oxadiazole derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models, supporting their use as therapeutic agents in inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for constructing the oxadiazole and sulfonamide moieties in this compound?

The oxadiazole ring can be synthesized via cyclocondensation of amidoximes with carbonyl derivatives, as demonstrated in sulfonamide-bearing heterocycles . For the sulfonamide moiety, nucleophilic substitution between pyrrolidine and a sulfonyl chloride precursor is typical. Key reagents include hydrazine derivatives (for oxadiazole cyclization) and bases like KOH for deprotonation steps . Purity can be verified using crystallization techniques, as shown in sulfonamide analogs .

Q. How should researchers validate the compound’s structure post-synthesis?

Combine ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., oxan-4-yl methylene protons at δ ~3.5–4.0 ppm) . IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). For absolute configuration, X-ray crystallography is recommended, as applied to related sulfonamides .

Q. What in vitro assays are appropriate for initial biological profiling?

Screen for antibacterial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, following protocols for sulfonamide-oxadiazole hybrids . Enzyme inhibition assays (e.g., carbonic anhydrase) are also viable, given sulfonamides’ known targeting of metalloenzymes .

Advanced Research Questions

Q. How can low yields in the oxadiazole-pyrrolidine coupling step be mitigated?

Optimize reaction conditions using bases like 3-picoline or 3,5-lutidine, which enhance nucleophilic substitution efficiency in sulfonamide synthesis . Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) may improve reactivity. Monitor intermediate purity via TLC or HPLC to reduce side products .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for oxan-4-yl modifications?

Systematically vary substituents on the oxan-4-yl group (e.g., replacing oxygen with sulfur or altering ring size) and correlate changes with activity using regression models . Computational docking (e.g., AutoDock Vina) can predict binding interactions, while molecular dynamics simulations assess stability in target binding pockets .

Q. How can solubility be enhanced for pharmacokinetic studies without altering core pharmacophores?

Introduce hydrophilic groups (e.g., hydroxyl or amine) on peripheral positions of the oxan-4-yl or pyrrolidine rings. Alternatively, employ prodrug strategies, such as acetylating sulfonamide NH groups, which hydrolyze in vivo . Co-solvents (e.g., PEG-400) or salt formation (e.g., sodium sulfonate) may also improve aqueous solubility .

Q. What methods validate target engagement in complex biological matrices?

Use isotopic labeling (e.g., ¹⁴C or ³H) to track compound distribution in tissue homogenates. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to purified targets . For in-cell studies, fluorescence tagging (e.g., BODIPY) enables visualization via confocal microscopy .

Key Methodological Considerations

  • Synthetic Challenges : Prioritize regioselective oxadiazole formation to avoid isomer contamination .
  • Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .

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